4-Hyroxy Fenoprofen
CAS No.:
Cat. No.: VC18031090
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14O4 |
|---|---|
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H14O4/c1-10(15(17)18)11-3-2-4-14(9-11)19-13-7-5-12(16)6-8-13/h2-10,16H,1H3,(H,17,18) |
| Standard InChI Key | RIGQDHFDPVTTEV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Hydroxy Fenoprofen, systematically named 2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid, features a propanoic acid backbone substituted with a 3-(4-hydroxyphenoxy)phenyl group . Its SMILES notation (CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O) and InChI key (RIGQDHFDPVTTEV-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and functional groups . The presence of a hydroxyl group at the para position of the phenoxy moiety enhances its polarity compared to Fenoprofen, influencing its solubility and metabolic clearance.
Table 1: Predicted Collision Cross-Section (CCS) Values for 4-Hydroxy Fenoprofen Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.09648 | 157.5 |
| [M+Na]⁺ | 281.07842 | 170.4 |
| [M+NH₄]⁺ | 276.12302 | 164.5 |
| [M-H]⁻ | 257.08192 | 160.1 |
These CCS values, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification in complex biological matrices.
Synthesis and Metabolic Pathways
Biotransformation of Fenoprofen
4-Hydroxy Fenoprofen is primarily formed via cytochrome P450-mediated oxidation of Fenoprofen, a propionic acid derivative NSAID. The hydroxylation occurs at the 4' position of the phenoxy ring, a modification that alters the compound’s electronic profile and binding affinity to cyclooxygenase (COX) enzymes . In vitro studies using human liver microsomes have demonstrated that this metabolite accounts for ~15–20% of Fenoprofen’s total metabolic output, with further conjugation via glucuronidation enhancing its excretion .
Synthetic Routes
Laboratory synthesis of 4-Hydroxy Fenoprofen typically involves:
-
Friedel-Crafts Acylation: Introducing the phenoxy group to a phenylpropanoic acid precursor.
-
Selective Hydroxylation: Using metal catalysts or enzymatic methods to achieve para-hydroxylation without over-oxidizing the aromatic ring .
The final product is often purified via recrystallization or chromatography, yielding a white crystalline solid with a melting point of 162–165°C .
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficient
4-Hydroxy Fenoprofen exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipid solubility, as evidenced by its partition coefficient () of 3.47 . This biphasic solubility profile facilitates passive diffusion across biological membranes while necessitating formulation strategies to enhance bioavailability.
Absorption and Distribution
In vivo studies in rats show that 4-Hydroxy Fenoprofen reaches peak plasma concentrations () within 2–3 hours post-administration, with a volume of distribution () of 0.8 L/kg, indicating moderate tissue penetration . Protein binding exceeds 95%, primarily to albumin, which prolongs its elimination half-life () to 4–6 hours .
Analytical Detection Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound’s maximum absorbance () occurs at 272 nm in ethanol, enabling quantification via UV-Vis spectrophotometry . A linear calibration curve (, ) spans 10–70 µg/mL, validating its use in dissolution testing and quality control .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and acetonitrile-phosphate buffer mobile phases (70:30 v/v) achieves baseline separation of 4-Hydroxy Fenoprofen from Fenoprofen and its glucuronides, with a retention time of 6.8 minutes .
Pharmacological Activity and Clinical Relevance
COX Inhibition and Anti-Inflammatory Effects
While 4-Hydroxy Fenoprofen retains COX-1/COX-2 inhibitory activity, its potency is reduced compared to Fenoprofen (IC₅₀ = 1.8 µM vs. 0.7 µM for COX-1) . This attenuated activity suggests it contributes minimally to therapeutic effects but may play a role in adverse gastrointestinal reactions due to prolonged mucosal exposure.
Drug-Drug Interactions
Co-administration with CYP2C9 inhibitors (e.g., fluconazole) increases 4-Hydroxy Fenoprofen plasma levels by 40–60%, necessitating dose adjustments to mitigate toxicity risks .
Stability and Formulation Considerations
Degradation Pathways
4-Hydroxy Fenoprofen undergoes photodegradation under UV light, forming a quinone intermediate, and hydrolyzes in alkaline conditions (pH > 8) . Stabilizers like ascorbic acid (0.1% w/v) and storage in amber glass containers are recommended to prevent degradation.
Floating Tablet Formulations
Recent advances in sustained-release delivery systems utilize hydroxypropyl methylcellulose (HPMC K100 M) to create floating tablets that prolong gastric residence time, achieving 99% drug release over 12 hours . Optimized formulations (e.g., Batch F4) exhibit buoyancy lag times of <30 seconds and total floating durations exceeding 12 hours .
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